
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one, also known as MBOA, is a natural compound found in plants of the Poaceae family. MBOA has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it is thought to be due to its ability to modulate various signaling pathways in the body. 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects in the body. Studies have shown that 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Finally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have neuroprotective effects, which may help to protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research purposes. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been extensively studied, and its properties and effects are well-documented in the literature. However, there are also limitations to using 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one may have different effects in different cell types or under different conditions, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one. One area of interest is its potential use as an anticancer agent. More research is needed to fully understand its mechanism of action and its effects on different types of cancer cells. Additionally, more research is needed to determine the optimal dosage and delivery methods for 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one. Finally, more research is needed to fully understand the potential side effects of 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one and its interactions with other drugs.
Synthesemethoden
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one can be synthesized through various methods, including the reaction of 2-hydroxybenzamide with methyl iodide, or the reaction of 2-aminophenol with methyl chloroformate. These synthesis methods have been well-documented in the literature and have been used to produce 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been studied extensively for its potential use in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential anticancer agent. Studies have shown that 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has the ability to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Finally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
123101-62-2 |
|---|---|
Produktname |
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one |
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2-methoxy-5-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)9(12)14-10(11-7)13-2/h3-5H,1-2H3 |
InChI-Schlüssel |
QMBBFAQLCKOMKI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)OC |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





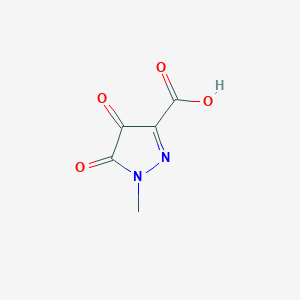

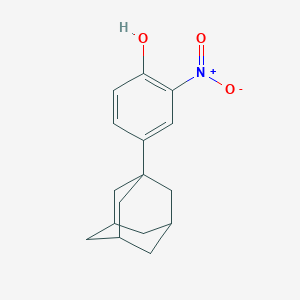

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
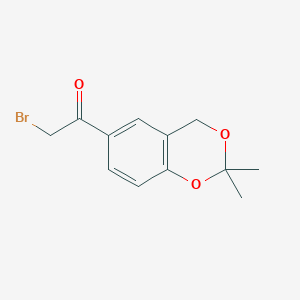
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
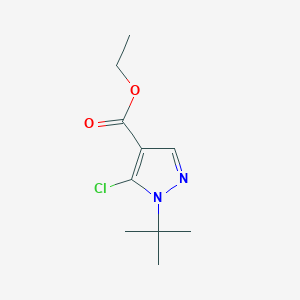

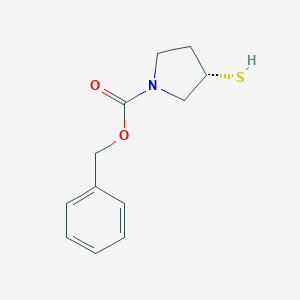
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)